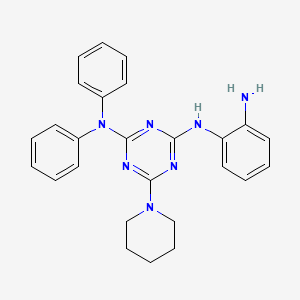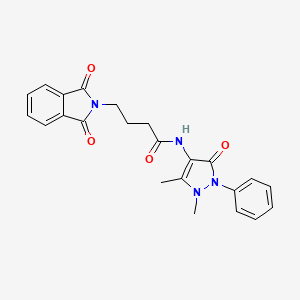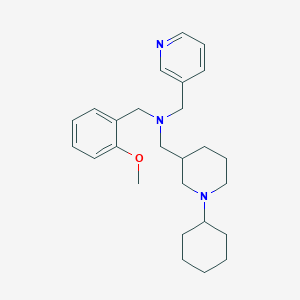![molecular formula C18H22FNO B6012778 2-[Benzyl-[1-(2-fluorophenyl)propan-2-yl]amino]ethanol](/img/structure/B6012778.png)
2-[Benzyl-[1-(2-fluorophenyl)propan-2-yl]amino]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Benzyl-[1-(2-fluorophenyl)propan-2-yl]amino]ethanol is an organic compound that features a benzyl group, a fluorophenyl group, and an aminoethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Benzyl-[1-(2-fluorophenyl)propan-2-yl]amino]ethanol typically involves multi-step organic reactions. One common method includes the alkylation of 2-fluorophenylpropan-2-amine with benzyl chloride, followed by the reduction of the resulting intermediate with sodium borohydride in the presence of ethanol. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[Benzyl-[1-(2-fluorophenyl)propan-2-yl]amino]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The benzyl and fluorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used in organic solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents like dimethyl sulfoxide.
Major Products
The major products formed from these reactions include various substituted amines, alcohols, and ketones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[Benzyl-[1-(2-fluorophenyl)propan-2-yl]amino]ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[Benzyl-[1-(2-fluorophenyl)propan-2-yl]amino]ethanol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or material science.
Comparison with Similar Compounds
Similar Compounds
- 2-[Benzyl-[1-(2-chlorophenyl)propan-2-yl]amino]ethanol
- 2-[Benzyl-[1-(2-bromophenyl)propan-2-yl]amino]ethanol
- 2-[Benzyl-[1-(2-methylphenyl)propan-2-yl]amino]ethanol
Uniqueness
2-[Benzyl-[1-(2-fluorophenyl)propan-2-yl]amino]ethanol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[benzyl-[1-(2-fluorophenyl)propan-2-yl]amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FNO/c1-15(13-17-9-5-6-10-18(17)19)20(11-12-21)14-16-7-3-2-4-8-16/h2-10,15,21H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDAPQZCPDGDFMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1F)N(CCO)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3-Phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-thiophen-3-ylmethanone](/img/structure/B6012697.png)

![3A,9B-DIMETHYL-2H,3AH,4H,5H,9BH-NAPHTHO[1,2-D][1,3]DIOXOL-2-ONE](/img/structure/B6012699.png)
![methyl 4-[(6-phenylpyrimidin-4-yl)amino]benzoate](/img/structure/B6012704.png)

![3-[(1-acetyl-4-piperidinyl)oxy]-N,N-diethyl-4-methoxybenzamide](/img/structure/B6012720.png)
![7-(2-cyclohexylethyl)-2-[3-(4-methyl-1-piperazinyl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6012728.png)
![4-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B6012731.png)
![5-[1-(cyclopropylmethyl)-2-pyrrolidinyl]-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]-2-thiophenecarboxamide](/img/structure/B6012732.png)
![1-(1-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinyl)-1-propanone](/img/structure/B6012745.png)

![METHYL 2-{[2-(2-FLUOROPHENOXY)ACETYL]AMINO}-4,5-DIMETHOXYBENZOATE](/img/structure/B6012762.png)
![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-iodobenzamide](/img/structure/B6012770.png)
![4,5-bis(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-oxazol-2(3H)-one](/img/structure/B6012784.png)
